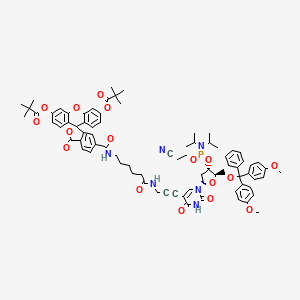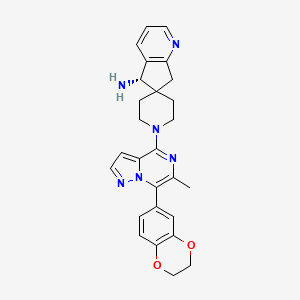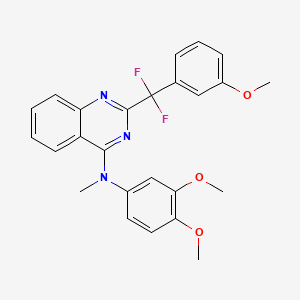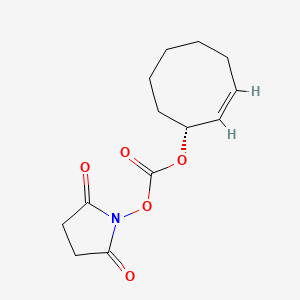
(R,E)-TCO-NHS Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester is a chemical compound that is widely used in bioconjugation and click chemistry. It is known for its ability to form stable covalent bonds with amines, making it a valuable tool in the modification of biomolecules. The compound is characterized by its trans-cyclooctene (TCO) moiety, which is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester typically involves the following steps:
Formation of trans-Cyclooctene: The trans-cyclooctene moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to ensure the formation of the trans isomer.
Activation with N-hydroxysuccinimide: The trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.
Cycloaddition Reactions: The trans-cyclooctene moiety is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
Azides: Used in SPAAC reactions to form triazole linkages.
Catalysts: Such as copper(I) catalysts, are often used to facilitate cycloaddition reactions.
Major Products
Amide Bonds: Formed from substitution reactions with primary amines.
Triazole Linkages: Formed from SPAAC reactions with azides.
Applications De Recherche Scientifique
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach various biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules.
Click Chemistry: Utilized in SPAAC reactions for the rapid and efficient formation of covalent bonds without the need for copper catalysts.
Drug Delivery: Employed in the development of targeted drug delivery systems by conjugating drugs to specific targeting molecules.
Imaging: Used in the labeling of biomolecules for imaging studies in biological systems.
Mécanisme D'action
The mechanism of action of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines through nucleophilic substitution. The trans-cyclooctene moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and click chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-Cyclooctene-N-hydroxysuccinimide ester: Similar in structure but with a cis configuration, which affects its reactivity in cycloaddition reactions.
N-hydroxysuccinimide ester derivatives: Other derivatives with different alkene or alkyne moieties.
Uniqueness
(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester is unique due to its high reactivity in SPAAC reactions and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications where rapid and efficient bioconjugation is required.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1 |
Clé InChI |
IXECMLNTLPRCJD-RWCYGVJQSA-N |
SMILES isomérique |
C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


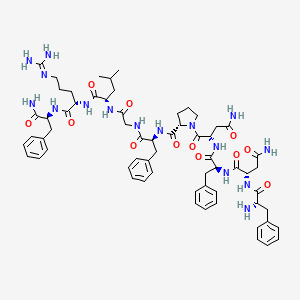

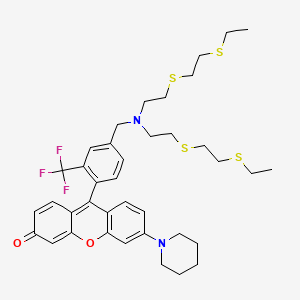
![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
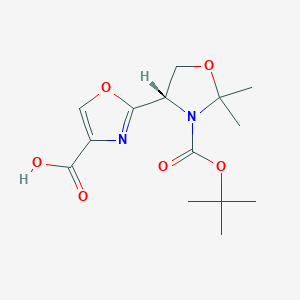


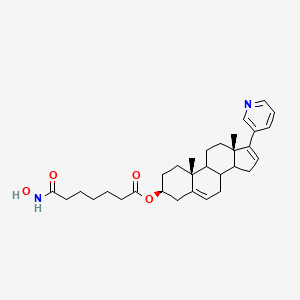
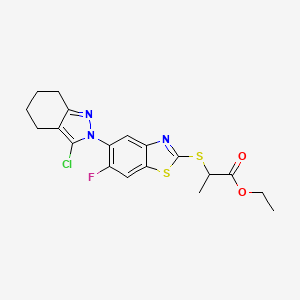

![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
